5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular formula of C10H7ClO3 and a molecular weight of 210.613 .
Synthesis Analysis
Benzofuran compounds, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, can be synthesized through various methods. One common strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid consists of a benzofuran ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position . The carboxylic acid group is attached to the 2-position of the benzofuran ring .Chemical Reactions Analysis
Benzofuran derivatives, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 362.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its water solubility at 25 deg C is estimated to be 51.66 mg/L .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, have shown potential anticancer activity . They have been found to inhibit the growth of various types of cancer cells. For instance, one derivative demonstrated significant cytotoxic activity against head and neck (SQ20B) cancer cell line . Another derivative showed promising results in reducing the growth of metastatic lesions in a murine lung cancer model .
Antibacterial Activity
Benzofuran compounds, such as 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, have also displayed potent antibacterial activity . The presence of halogens, nitro, and hydroxyl groups in the 5- or 6-position of the nucleus has been associated with this antibacterial effect .
Anti-oxidative Activity
Benzofuran derivatives are known for their anti-oxidative properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antiviral Activity
Some benzofuran compounds have shown antiviral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .
Drug Development
The unique physicochemical properties of benzofuran compounds make them an important basis for medicinal chemistry . They are often used as core structures in the development of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Synthesis
Benzofuran derivatives are also used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMIQBZTUQKAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357729 |
Source
|
Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
1134-00-5 |
Source
|
Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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